lithium;1-chloro-3-ethynylbenzene
Description
This compound is synthesized via palladium-catalyzed ligand exchange processes and is commercially available from TCI Company . It serves as a critical precursor in gold-catalyzed cyclization reactions, enabling the synthesis of complex heterocycles such as indole derivatives (e.g., 7-chloro-1-(5-ethylfuran-2-yl)-1H-indole-3-carboxylic acid) . Its ethynyl group (sp-hybridized carbon) facilitates alkyne-specific reactivity, making it valuable in organic synthesis and catalysis .
Properties
CAS No. |
73257-24-6 |
|---|---|
Molecular Formula |
C8H4ClLi |
Molecular Weight |
142.5 g/mol |
IUPAC Name |
lithium;1-chloro-3-ethynylbenzene |
InChI |
InChI=1S/C8H4Cl.Li/c1-2-7-4-3-5-8(9)6-7;/h3-6H;/q-1;+1 |
InChI Key |
UTEXSZNMFVQWCM-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[C-]#CC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-chloro-3-ethynylbenzene typically involves the reaction of 1-chloro-3-ethynylbenzene with a lithium reagent. One common method is the reaction of 1-chloro-3-ethynylbenzene with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions, including temperature, solvent purity, and inert atmosphere, to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Lithium;1-chloro-3-ethynylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The lithium atom can be replaced by other electrophiles, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the oxidation state of the lithium or the ethynyl group changes.
Coupling Reactions: The ethynyl group can undergo coupling reactions with other alkynes or alkenes, facilitated by transition metal catalysts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, acids, and other electrophiles. The reactions are typically carried out in polar solvents under controlled temperatures.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate or hydrogen gas can be used, often in the presence of a catalyst.
Coupling Reactions: Palladium or nickel catalysts are commonly used, along with ligands that stabilize the transition metal complex.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation and Reduction Reactions: Products can include alcohols, ketones, or carboxylic acids, depending on the specific reaction conditions.
Coupling Reactions: Products include larger organic molecules with extended conjugation or new carbon-carbon bonds.
Scientific Research Applications
Lithium;1-chloro-3-ethynylbenzene has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the preparation of polymers and other materials with unique electronic properties.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Catalysis: The compound can be used as a catalyst or catalyst precursor in various organic reactions.
Mechanism of Action
The mechanism of action of lithium;1-chloro-3-ethynylbenzene involves the interaction of the lithium atom with other molecules or ions. The lithium atom can act as a nucleophile, attacking electrophilic centers in other molecules. The ethynyl group can participate in π-π interactions or undergo addition reactions with other unsaturated compounds. The specific pathways and molecular targets depend on the reaction conditions and the nature of the other reactants involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
1-Chloro-4-ethynylbenzene
- Structure : Chlorine and ethynyl groups at para positions (1- and 4-positions).
- Applications : Used alongside 1-chloro-3-ethynylbenzene in semihydrogenation catalysis .
1,3,5-Trichlorobenzene (CAS: 108-70-3)
- Structure : Three chlorine atoms at 1-, 3-, and 5-positions.
- Properties : Higher molecular weight (181.45 g/mol) and greater hydrophobicity due to additional chlorine atoms, limiting solubility in polar solvents .
- Applications : Primarily a reference material in laboratories, contrasting with the ethynyl-containing derivatives used in synthesis .
1-Chloro-3-ethenyl-5-fluorobenzene (CAS: 1602840-78-7)
- Structure : Ethenyl (sp²) and fluorine substituents at 3- and 5-positions.
- Reactivity : Fluorine’s electron-withdrawing nature deactivates the benzene ring, reducing electrophilic substitution rates compared to chlorine. The ethenyl group enables addition reactions (e.g., hydrohalogenation) instead of cyclization .
- Molecular Weight : 156.58 g/mol, lighter than 1-chloro-3-ethynylbenzene due to fluorine’s lower atomic mass .
Functional Group Comparisons
Electronic and Steric Effects
- Ethynyl vs. Ethenyl :
- Chlorine vs. Fluorine :
Lithium Compounds: Contextual Note
Lithium salts typically serve as electrolytes or psychiatric agents, contrasting with the organic reactivity of ethynylbenzene derivatives.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing 1-chloro-3-ethynylbenzene in high purity, and how can lithium-mediated reactions be optimized for reproducibility?
- Methodology :
- Use palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) with 1-chloro-3-iodobenzene and trimethylsilylacetylene, followed by desilylation .
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using GC-MS (>98%) and H/C NMR (e.g., alkyne proton at δ 2.8–3.2 ppm) .
- For lithium reactions, employ inert atmospheres (argon/glovebox) and anhydrous solvents (THF, DME). Monitor reaction progress via in situ Li NMR to track lithium coordination intermediates .
Q. How should researchers address inconsistencies in reported reaction yields between lithium-alkyne intermediates and aryl chlorides?
- Methodology :
- Replicate experiments under controlled conditions (temperature, solvent purity, stoichiometry).
- Use kinetic studies (e.g., variable-temperature NMR) to identify rate-limiting steps.
- Cross-validate results with alternative characterization techniques (e.g., FT-IR for alkyne-Li bond formation at ~2100 cm) and compare with literature benchmarks .
Q. What safety protocols are critical when handling lithium and halogenated arylalkynes in tandem reactions?
- Methodology :
- Follow OSHA/NIOSH guidelines for halogenated compounds: use fume hoods, PPE (nitrile gloves, goggles), and secondary containment for lithium (reacts violently with water) .
- Store 1-chloro-3-ethynylbenzene in amber vials under nitrogen to prevent photodegradation and polymerization .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) elucidate the mechanistic pathway of lithium-alkyne insertion into 1-chloro-3-ethynylbenzene?
- Methodology :
- Optimize geometries at the B3LYP/6-311+G(d,p) level to model transition states (e.g., Li-π interactions with the alkyne).
- Calculate activation energies for possible pathways (e.g., radical vs. polar mechanisms) and validate with kinetic isotope effects (KIE) experiments .
Q. What analytical techniques are most effective for identifying and quantifying trace byproducts (e.g., polychlorinated biphenyls) in lithium-mediated arylalkyne reactions?
- Methodology :
- Employ high-resolution LC-MS (Q-TOF) with isotopic pattern matching for chlorinated species.
- Use Cl NMR to detect chlorinated intermediates and GC-ECD (electron capture detection) for ultrasensitive quantification (detection limit: 0.1 ppb) .
Q. How can researchers resolve contradictions between theoretical predictions and experimental outcomes in lithium-ethynylbenzene reactivity?
- Methodology :
- Conduct controlled doping experiments (e.g., adding radical scavengers like TEMPO) to test mechanistic hypotheses.
- Perform in situ Raman spectroscopy to monitor Li-C bond formation and compare with DFT-predicted vibrational modes .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing reproducibility in multi-step syntheses involving lithium and arylalkynes?
- Methodology :
- Apply ANOVA to assess variability across batches (e.g., solvent purity, catalyst loading).
- Use principal component analysis (PCA) to correlate reaction parameters (temperature, stirring rate) with yield/purity .
Q. How should researchers design experiments to differentiate between electronic and steric effects in substituent-dependent lithium-alkyne reactivity?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
